5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a diethylsulfamoyl group and a carboxylic acid group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of a pyrazole derivative with diethylsulfamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall affinity for its targets. These interactions can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(N,N-Diethylsulfamoyl)-1-methyl-1H-indole-3-carboxylic acid
- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
5-(N,N-Diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, such as the combination of a pyrazole ring with a diethylsulfamoyl group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Properties
Molecular Formula |
C8H13N3O4S |
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Molecular Weight |
247.27 g/mol |
IUPAC Name |
5-(diethylsulfamoyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H13N3O4S/c1-3-11(4-2)16(14,15)7-6(8(12)13)5-9-10-7/h5H,3-4H2,1-2H3,(H,9,10)(H,12,13) |
InChI Key |
BDNJRZSFGXCHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=NN1)C(=O)O |
Origin of Product |
United States |
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